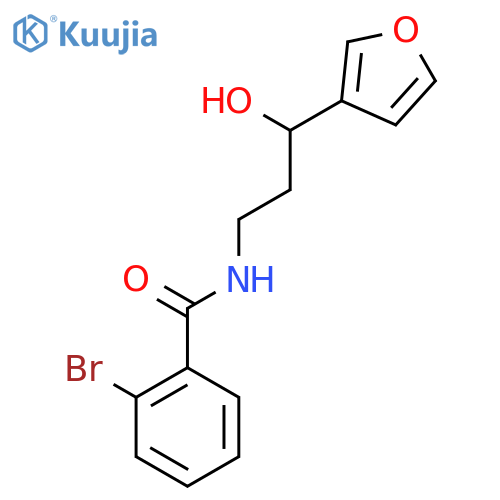Cas no 1428371-09-8 (2-bromo-N-3-(furan-3-yl)-3-hydroxypropylbenzamide)
2-ブロモ-N-3-(フラン-3-イル)-3-ヒドロキシプロピルベンズアミドは、有機合成や医薬品中間体として重要な化合物です。臭素原子とフラン環を有する特異な構造を持ち、高い反応性と多様な誘導体合成の可能性を提供します。ヒドロキシ基を含むプロピル鎖は分子の極性を調整し、溶解性や生体適合性の向上が期待されます。特に医薬品開発分野において、標的分子の修飾や活性向上に有用な骨格として注目されています。また、フラン環の電子豊富性を活かした求電子置換反応にも適しており、精密有機合成における中間体としての応用範囲が広いことが特徴です。

1428371-09-8 structure
商品名:2-bromo-N-3-(furan-3-yl)-3-hydroxypropylbenzamide
2-bromo-N-3-(furan-3-yl)-3-hydroxypropylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-N-3-(furan-3-yl)-3-hydroxypropylbenzamide
- AKOS024556669
- 1428371-09-8
- 2-bromo-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide
- F6416-8098
- 2-BROMO-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]BENZAMIDE
-
- インチ: 1S/C14H14BrNO3/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18)
- InChIKey: AJWWZBXHSUUISZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1C(NCCC(C1=COC=C1)O)=O
計算された属性
- せいみつぶんしりょう: 323.01571g/mol
- どういたいしつりょう: 323.01571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 62.5Ų
2-bromo-N-3-(furan-3-yl)-3-hydroxypropylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6416-8098-1mg |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
1428371-09-8 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8098-75mg |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
1428371-09-8 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8098-15mg |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
1428371-09-8 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8098-5μmol |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
1428371-09-8 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8098-100mg |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
1428371-09-8 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8098-25mg |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
1428371-09-8 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8098-30mg |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
1428371-09-8 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8098-50mg |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
1428371-09-8 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8098-20μmol |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
1428371-09-8 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8098-10mg |
2-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
1428371-09-8 | 10mg |
$79.0 | 2023-09-09 |
2-bromo-N-3-(furan-3-yl)-3-hydroxypropylbenzamide 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
1428371-09-8 (2-bromo-N-3-(furan-3-yl)-3-hydroxypropylbenzamide) 関連製品
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
